5-Methoxybenzo[d]thiazol-2-amine
CAS No.: 54346-87-1
Cat. No.: VC1960610
Molecular Formula: C8H8N2OS
Molecular Weight: 180.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54346-87-1 |
|---|---|
| Molecular Formula | C8H8N2OS |
| Molecular Weight | 180.23 g/mol |
| IUPAC Name | 5-methoxy-1,3-benzothiazol-2-amine |
| Standard InChI | InChI=1S/C8H8N2OS/c1-11-5-2-3-7-6(4-5)10-8(9)12-7/h2-4H,1H3,(H2,9,10) |
| Standard InChI Key | OMIHQJBWAPWLBO-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)SC(=N2)N |
| Canonical SMILES | COC1=CC2=C(C=C1)SC(=N2)N |
Introduction
5-Methoxybenzo[d]thiazol-2-amine is a heterocyclic compound featuring a benzothiazole ring system with a methoxy group at the 5-position and an amine group at the 2-position. Its molecular formula is C8H8N2OS, and it has a molecular weight of 180.23 g/mol . This compound is of interest in medicinal chemistry due to its potential biological activities.
Synthesis of 5-Methoxybenzo[d]thiazol-2-amine
The synthesis of 5-Methoxybenzo[d]thiazol-2-amine typically involves the condensation of 2-aminothiophenol with methoxy-substituted benzaldehyde under acidic conditions. This method allows for the formation of the benzothiazole ring structure, which is crucial for its chemical and biological properties.
| Reagents | Conditions | Product |
|---|---|---|
| 2-Aminothiophenol | Acidic conditions | 5-Methoxybenzo[d]thiazol-2-amine |
Biological Activities
Research suggests that 5-Methoxybenzo[d]thiazol-2-amine exhibits various biological activities, particularly in interacting with enzymes involved in inflammatory processes. Its structural characteristics allow for targeted interactions within enzyme active sites, making it a potential candidate for medicinal applications.
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| Anti-inflammatory | Enzyme inhibition | Treatment of inflammatory conditions |
| Antimicrobial | Interference with microbial metabolism | Antimicrobial therapies |
Safety and Handling
The safety data sheet for 5-Methoxybenzo[d]thiazol-2-amine indicates that it should be handled with caution, as with any laboratory chemical. It is recommended to store it in a dark, dry place at room temperature .
| Safety Information | Recommendation |
|---|---|
| Storage Conditions | Dark, dry place at room temperature |
| Handling Precautions | Use protective equipment, avoid exposure |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume